1-[2-(Cyclopropylamino)-5-nitrophenyl]ethanone
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Overview
Description
1-[2-(Cyclopropylamino)-5-nitrophenyl]ethanone is an organic compound with a complex structure that includes a cyclopropylamino group, a nitrophenyl group, and an ethanone moiety
Preparation Methods
The synthesis of 1-[2-(Cyclopropylamino)-5-nitrophenyl]ethanone typically involves multiple steps, starting with the preparation of the nitrophenyl precursor. One common method involves the nitration of a suitable aromatic compound followed by the introduction of the cyclopropylamino group through a substitution reaction. The final step involves the formation of the ethanone moiety through a condensation reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-[2-(Cyclopropylamino)-5-nitrophenyl]ethanone undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The cyclopropylamino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[2-(Cyclopropylamino)-5-nitrophenyl]ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[2-(Cyclopropylamino)-5-nitrophenyl]ethanone involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the cyclopropylamino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
1-[2-(Cyclopropylamino)-5-nitrophenyl]ethanone can be compared with other similar compounds such as 2-Cyclopropylamino-5-methyl-3-nitropyridine . While both compounds contain a cyclopropylamino group and a nitro group, their structural differences lead to distinct chemical properties and biological activities. The unique combination of functional groups in this compound makes it particularly valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-[2-(cyclopropylamino)-5-nitrophenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-7(14)10-6-9(13(15)16)4-5-11(10)12-8-2-3-8/h4-6,8,12H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHSRYGZNLZKSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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